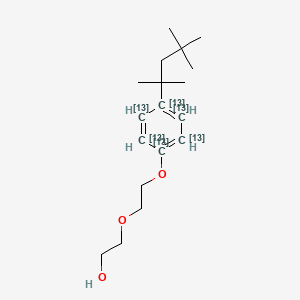

4-叔辛基苯酚二乙氧基化物-13C6

描述

4-tert-Octylphenol Diethoxylate-13C6 is a derivative of octylphenol, a type of phenol. It is used in various lab experiments to study the biochemical and physiological effects of compounds on cells and organisms. This compound is an analytical labeled standard used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .

Molecular Structure Analysis

The molecular formula of 4-tert-Octylphenol Diethoxylate-13C6 is C18H30O3 . The exact mass is 300.23962383 g/mol and the monoisotopic mass is also 300.23962383 g/mol . The compound has a topological polar surface area of 38.7 Ų .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-Octylphenol Diethoxylate-13C6 include a molecular weight of 300.38 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has nine rotatable bonds .科学研究应用

检测和分析方法:杨三明(2013 年)讨论了一种使用气相色谱法结合质谱法测定水中的烷基酚聚氧乙烯醚和烷基酚(包括 4-叔辛基苯酚二乙氧基化物)的方法。该方法对于环境监测这些化合物非常重要 (杨三明, 2013)。

对细胞色素 P450 活性的影响:N. Hanioka 等人(1999 年)的一项研究发现,4-叔辛基苯酚二乙氧基化物的生物降解产物(如 4-叔辛基苯酚)会抑制大鼠肝微粒体中的细胞色素 P450 活性,从而影响药物代谢和内分泌功能 (N. Hanioka 等人,1999)。

内分泌干扰作用:S. Miyagawa 等人(2015 年)的研究发现,辛基酚(包括 4-叔辛基苯酚)是一种具有雌激素活性的内分泌干扰物,对水生动物构成风险 (S. Miyagawa 等人,2015)。

天然水中的存在:D. Bennie 等人(1997 年)的一项研究报告了在劳伦大湖盆地和圣劳伦斯河中发现了烷基酚及其乙氧基化物(包括 4-叔辛基苯酚二乙氧基化物),突出了环境污染问题 (D. Bennie 等人,1997)。

对鱼类的雌激素作用:S. Jobling 和 J. Sumpter(1993 年)证明,烷基酚二乙氧基化物(包括 4-叔辛基苯酚二乙氧基化物)对鱼类具有弱雌激素作用,影响其生殖健康 (S. Jobling 和 J. Sumpter,1993)。

对大鼠妊娠的影响:A. Harazono 和 M. Ema(2001 年)的一项研究调查了 4-叔辛基苯酚对大鼠妊娠的影响,注意到在表现出母体毒性的剂量下胚胎着床后丢失 (A. Harazono 和 M. Ema,2001)。

分析测定技术:Wen-Ling Chen 等人(2012 年)开发了一种测量各种环境样品中女性化化学物质(包括 4-叔辛基苯酚)的方法,为监测环境污染提供了见解 (Wen-Ling Chen 等人,2012)。

光降解研究:Yanlin Wu 等人(2012 年)的研究重点是水溶液中 4-叔辛基苯酚的光降解,这是环境修复技术的一个重要方面 (Yanlin Wu 等人,2012)。

作用机制

Target of Action

The primary target of 4-tert-Octylphenol Diethoxylate-13C6, a degradation product of the multi-purpose surfactant Triton X , is the endocrine system. It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects .

Mode of Action

The compound interacts with its targets by mimicking the hormone estrogen. This interaction can lead to changes in the normal functioning of the endocrine system, potentially disrupting hormone balance .

Biochemical Pathways

Given its estrogenic effects, it is likely to impact pathways related to hormone synthesis and regulation .

Pharmacokinetics

As a degradation product of triton x, it is expected to be present in the environment and can potentially enter the body through various routes of exposure .

Result of Action

The molecular and cellular effects of 4-tert-Octylphenol Diethoxylate-13C6’s action include potential disruption of normal hormonal function due to its weak estrogenic effects . This can lead to various health effects, particularly in the reproductive system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Octylphenol Diethoxylate-13C6. As an environmental contaminant, its presence and effects can be influenced by factors such as pH, temperature, and the presence of other chemicals .

安全和危害

4-tert-Octylphenol Diethoxylate-13C6 is a known environmental contaminant . It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

生化分析

Biochemical Properties

The biochemical properties of 4-tert-Octylphenol Diethoxylate-13C6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It is a common environmental pollutant showing weak estrogenic effects .

Cellular Effects

4-tert-Octylphenol Diethoxylate-13C6 has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

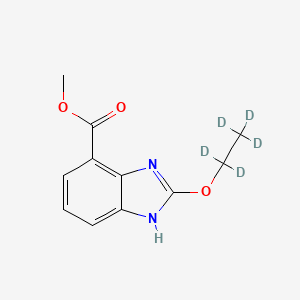

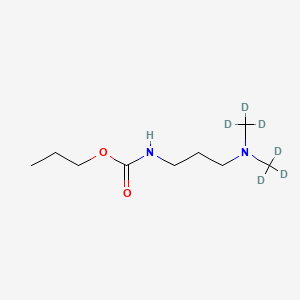

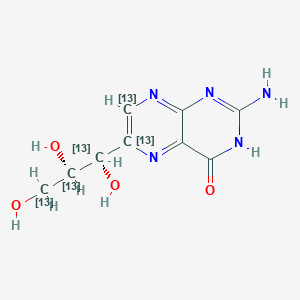

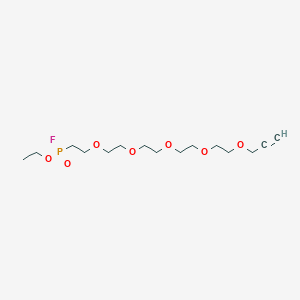

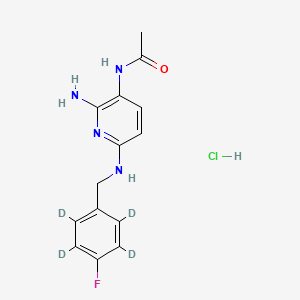

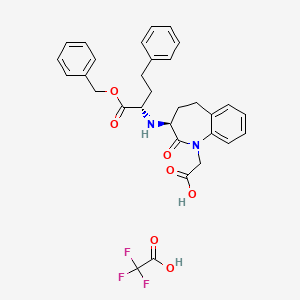

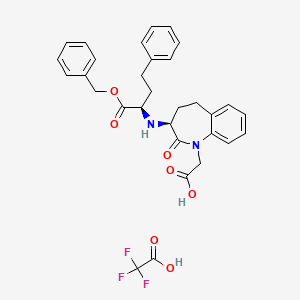

IUPAC Name |

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZOTMMGHGTPH-CJFYFUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676080 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-69-3 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

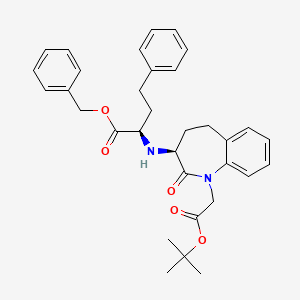

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)